Superior Bitterness Profile vs. Reb A
In a consumer panel study with 126 participants evaluating 0.1% (w/v) solutions, the bitterness intensity of Reb D was not significantly different from a 14% (w/v) sucrose solution. In contrast, Reb A at the same concentration demonstrated significantly higher perceived bitterness [1]. This directly addresses the primary formulation challenge associated with Reb A, the most common steviol glycoside.
| Evidence Dimension | Perceived Bitterness Intensity |
|---|---|
| Target Compound Data | Not significantly different from 14% sucrose |
| Comparator Or Baseline | Reb A: Significantly higher bitterness than 14% sucrose |
| Quantified Difference | Statistical significance at P < 0.05 |
| Conditions | 0.1% (w/v) solutions in water; evaluated by 126 consumer panelists |
Why This Matters
This quantitative sensory data provides direct justification for selecting Reb D over Reb A to eliminate the need for bitterness maskers and achieve a cleaner, more sugar-like taste profile.
- [1] Tao R, Cho S. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M). Foods. 2020; 9(8):1026. View Source
